(S)-Methyl 2-Boc-amino-3-iodopropionate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465249 | |
| Record name | Boc-3-iodo-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170848-34-7 | |
| Record name | Boc-3-iodo-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance and Role in Advanced Organic Synthesis
The strategic importance of Boc-3-iodo-D-alanine methyl ester lies in its versatility as a building block for creating novel molecules, particularly unnatural amino acids and peptides. chemimpex.comorgsyn.org The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution and cross-coupling reactions. wikipedia.org This reactivity is central to its function in advanced organic synthesis.
A primary application is in palladium-catalyzed cross-coupling reactions, which are fundamental to modern molecule construction. orgsyn.org The compound readily participates in well-established reactions such as Suzuki, Sonogashira, and Negishi coupling. researchgate.netpeptide.comnih.gov This allows for the direct formation of carbon-carbon bonds, enabling chemists to link the alanine (B10760859) scaffold to a wide array of other molecular fragments, including aromatic and alkyl groups. orgsyn.orgresearchgate.net
Furthermore, the iodoalanine derivative can be converted into a more reactive organozinc reagent. orgsyn.org This is achieved through the insertion of activated zinc into the carbon-iodine bond. The resulting organometallic compound can then be coupled with various electrophiles, significantly broadening its synthetic utility. orgsyn.orgresearchgate.net This methodology has proven effective for synthesizing enantiomerically pure phenylalanine analogues and other non-natural amino acids. researchgate.net
Its role extends into medicinal chemistry and drug discovery. By incorporating an iodine atom, the compound can be used to create iodinated analogues of biologically active peptides. chemimpex.comnih.gov This modification can enhance pharmacological properties or serve as a handle for introducing radiolabels, such as tritium, for use in imaging studies and metabolic research. chemimpex.comnih.gov
Table 1: Key Applications in Organic Synthesis
| Application Area | Description | Key Reactions |
|---|---|---|
| Unnatural Amino Acids | Serves as a chiral template for synthesizing amino acids not found in nature. orgsyn.org | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi). researchgate.netpeptide.comnih.gov |
| Peptide Synthesis | Used as a building block to introduce iodine into peptide chains, potentially enhancing biological activity. chemimpex.com | Solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com |
| Drug Development | Facilitates the creation of novel therapeutics and bioactive compounds. chemimpex.comlookchem.com | Acylation, arylation, and alkylation via organometallic intermediates. researchgate.net |
| Bioconjugation | The reactive iodide allows for attachment to other biomolecules for targeted therapies or diagnostics. chemimpex.com | Nucleophilic substitution. |
| Organometallic Chemistry | Acts as a precursor to highly reactive organozinc and organocuprate reagents. orgsyn.org | Metal-halogen exchange. |
Historical Context and Evolution of Its Applications
The conceptual foundation for using organoiodine compounds in synthesis is well-established, with classic reactions like the Williamson ether synthesis and Grignard reactions demonstrating their utility for decades. wikipedia.org However, the specific application of Boc-protected iodoalanine derivatives is a more recent development, driven by the demand for sophisticated chiral building blocks in the pharmaceutical and life sciences sectors.
A significant milestone was the development of synthetic equivalents for the alanine (B10760859) β-anion, a long-standing challenge in amino acid chemistry. In the early 1990s, researchers demonstrated that N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester could be transformed into an organozinc reagent, providing a robust solution for synthesizing a variety of non-natural α-amino acids. orgsyn.org This work established the compound as a valuable and versatile synthetic tool.
The evolution of its applications mirrors the broader advancements in catalysis and synthetic methodology. The advent of more efficient and selective palladium catalysts has greatly expanded the scope of cross-coupling reactions possible with this substrate. researchgate.net Initially used for simpler couplings, it is now employed in more complex molecular architectures, including the synthesis of sterically hindered amino acids like N-Boc-2′,6′-dimethyl-L-tyrosine through microwave-assisted Negishi coupling. peptide.com This reflects a trend toward using the reagent to construct highly functionalized and sterically demanding target molecules. The growing interest in peptidomimetics—molecules that mimic natural peptides but have enhanced stability—has further cemented the role of precursors like Boc-3-iodo-D-alanine methyl ester in modern medicinal chemistry. nih.gov
Chiral Integrity and Stereochemical Considerations in Synthesis and Reactions
Established Synthetic Pathways
The most common and well-documented methods for synthesizing Boc-3-iodo-D-alanine methyl ester rely on the chemical modification of a readily available chiral precursor, N-Boc-D-serine methyl ester.
Synthesis from N-Boc-D-serine Methyl Ester
The principal route to Boc-3-iodo-D-alanine methyl ester begins with N-Boc-D-serine methyl ester. This precursor contains the necessary carbon skeleton and the correct stereochemistry at the α-carbon. The synthesis is a two-step process that first activates the primary hydroxyl group of the serine side chain, followed by a nucleophilic substitution to introduce the iodine atom.
A widely employed procedure, analogous to the synthesis of the L-enantiomer, involves the conversion of the hydroxyl group into a good leaving group, typically a sulfonate ester such as a p-toluenesulfonate (tosylate). orgsyn.org This is achieved by reacting N-Boc-D-serine methyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org
The resulting N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine methyl ester is then subjected to a Finkelstein reaction. sci-hub.se This classic nucleophilic substitution involves treating the tosylated intermediate with an iodide salt, most commonly sodium iodide (NaI), in an appropriate solvent like acetone. The iodide ion displaces the tosylate leaving group to yield the final product, Boc-3-iodo-D-alanine methyl ester. orgsyn.org This reaction proceeds with an inversion of configuration at the β-carbon.
Table 1: Reaction Steps for Synthesis from N-Boc-D-serine Methyl Ester
| Step | Reactants | Reagents | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1. Tosylation | N-Boc-D-serine methyl ester | p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), 4-DMAP | N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine methyl ester | ~64-69% (for L-isomer) | orgsyn.org |
Halogenation Reagent Selection and Optimization for D-Serine Methyl Ester Conversion
The critical step in converting a serine derivative to a 3-haloalanine is the substitution of the hydroxyl group with a halogen. While the tosylation-iodination sequence is effective, direct halogenation methods exist. For instance, the synthesis of 3-chloro-D-alanine methyl ester hydrochloride can be achieved by reacting D-serine methyl ester hydrochloride with thionyl chloride (SOCl₂) in an organic solvent. google.com This highlights a direct conversion of the hydroxyl group to a halide.
For the synthesis of the iodo-derivative, different iodinating systems can be considered. The combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or N-iodosuccinimide (NIS) can convert alcohols to iodides. Another approach involves the ring-opening of a protected aziridine (B145994) derived from serine. For example, an aziridine formed from L-serine can be opened with iodotrimethylsilane (B154268) (TMSI) to yield the protected 3-iodo-L-alanine in high yield (90%). sci-hub.se This method could be applied to the D-enantiomer as well.
The choice of reagent depends on factors such as substrate compatibility (especially with the Boc protecting group), desired reactivity, and reaction conditions. The Finkelstein reaction on a sulfonate ester is often preferred due to its high efficiency, mild conditions, and the ready availability of the reagents. orgsyn.org
Novel and Green Chemistry Approaches to Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. These principles are being applied to the synthesis of amino acids and their derivatives.
Environmentally Benign Synthetic Procedures
Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing Boc-3-iodo-D-alanine methyl ester, this could involve several strategies:
Alternative Solvents: The established synthesis often uses chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or acetone. orgsyn.org Green approaches would favor the use of more benign solvents.
Biocatalysis: Enzymatic methods offer high selectivity and operate under mild conditions, often in aqueous media. While direct enzymatic iodination of serine is not standard, biocatalysis could be used to create the serine precursor itself, reducing waste in earlier steps. sci-hub.sersc.org For example, enzymes like alanine (B10760859) dehydrogenase can be used to produce chloroalanine from chloropyruvate, demonstrating the potential for enzymatic synthesis of halogenated amino acids. sci-hub.se
Avoiding Hazardous Reagents: The use of reagents like thionyl chloride or methyl iodide (used in the esterification of the parent amino acid) presents safety and environmental concerns. google.comorgsyn.org Catalytic methods that avoid stoichiometric, toxic reagents are preferred.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The tosylation-iodination sequence has a relatively low atom economy due to the large mass of the tosyl group, which acts as a leaving group and becomes waste.
Strategies to improve atom economy include:
Catalytic Methods: Direct conversion of the alcohol to the iodide using a catalytic amount of a reagent would significantly improve atom economy.
Direct Halogenation: Methods that directly replace the hydroxyl group with iodine without first forming a sulfonate ester are more atom-economical.
Waste Reduction: The established pathway generates significant salt byproducts (e.g., triethylammonium (B8662869) hydrochloride, sodium tosylate). orgsyn.org Processes that minimize these waste streams are considered greener. Biocatalytic processes, for instance, can significantly improve atom economy from around 45% in a chemical process to over 86% by producing only water as a byproduct. rsc.org
While novel methods like palladium-catalyzed C-H activation are being developed for amino acid synthesis, their application to this specific target is not yet established. acs.org The development of greener synthetic routes for halogenated amino acids remains an active area of research, aiming to balance efficiency with environmental responsibility. mdpi.comnih.gov
A Detailed Examination of Boc-3-iodo-D-alanine Methyl Ester
The chemical compound Boc-3-iodo-D-alanine methyl ester is a significant intermediate in organic synthesis, particularly in the creation of non-natural amino acids and modified peptides. chemimpex.comresearchgate.net Its structure, featuring a strategic iodo group and a Boc-protected amine, makes it a versatile building block for introducing specific functionalities into larger molecules. chemimpex.comlookchem.com This article explores the synthetic methodologies centered on this compound, with a specific focus on the crucial role of protecting group chemistry and the techniques used for its purification and characterization.
Applications of Boc 3 Iodo D Alanine Methyl Ester in Advanced Chemical Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The D-configuration of the α-carbon in Boc-3-iodo-D-alanine methyl ester makes it a valuable chiral precursor for the stereoselective synthesis of various complex molecules. Its application as a chiral building block is particularly prominent in the synthesis of non-natural amino acids and modified peptides.
Synthesis of Non-natural α-Amino Acids
Boc-3-iodo-D-alanine methyl ester serves as a key starting material for the synthesis of a variety of non-natural α-amino acids, which are crucial components in drug discovery and material science. The presence of the iodo group on the β-carbon provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.
One of the primary methods involves the conversion of the iodinated compound into an organozinc reagent. This organozinc intermediate can then undergo coupling reactions with various electrophiles. For instance, palladium-catalyzed acylation of the organozinc reagent derived from a protected β-iodoalanine with acid chlorides leads to the formation of enantiomerically pure protected 4-oxo-α-amino acids. sigmaaldrich.com This methodology allows for the introduction of a wide range of side chains, thus creating a library of novel amino acid structures.
The general scheme for this transformation can be represented as follows:
Scheme 1: Synthesis of Non-natural α-Amino Acids via Palladium-Catalyzed Cross-Coupling
This approach highlights the utility of Boc-3-iodo-D-alanine methyl ester in expanding the chemical space of accessible amino acids for various research applications.
Development of Modified Peptides and Peptidomimetics
The synthesis of modified peptides and peptidomimetics is another area where Boc-3-iodo-D-alanine methyl ester has proven to be a valuable tool. These modified structures are often designed to have improved stability, bioavailability, and biological activity compared to their natural counterparts.
A notable example is the use of the L-enantiomer, Boc-3-iodo-L-alanine methyl ester, in the synthesis of N-Boc-2′,6′-dimethyl-L-tyrosine. This was achieved through a microwave-assisted Negishi coupling reaction. peptide.com The resulting modified amino acid, 2′,6′-dimethyl-L-tyrosine, is a key component in the development of synthetic opioid ligands, demonstrating the direct application of this building block in creating potent therapeutic agents. peptide.com
Applications in Peptide Synthesis
The incorporation of unnatural amino acids into peptide sequences can dramatically alter their properties. Boc-3-iodo-D-alanine methyl ester is a valuable reagent for just this purpose, enabling the introduction of iodinated residues and facilitating solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com
Incorporation of Iodinated Residues into Peptide Sequences
The introduction of an iodine atom into a peptide sequence can serve multiple purposes. It can act as a heavy atom for X-ray crystallography studies, a site for radiolabeling, or a functional group that modulates biological activity. chemimpex.comsmolecule.com
Research has shown that peptides containing β-iodo-D-alanine can exhibit antimicrobial properties. For example, β-iodo-D-alanine itself has been shown to inhibit the growth of Escherichia coli in a dose-dependent manner. This suggests that peptides incorporating this residue may have potential as novel antibacterial agents. The introduction of iodine can influence the pharmacokinetic properties of the resulting peptides, potentially enhancing their therapeutic efficacy. chemimpex.com
Solid-Phase Peptide Synthesis (SPPS) Applications
Boc-3-iodo-D-alanine methyl ester is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com In this strategy, the Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group.
The general cycle for incorporating Boc-3-iodo-D-alanine methyl ester in SPPS involves the following steps:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, such as trifluoroacetic acid (TFA).
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, typically diisopropylethylamine (DIEA).
Coupling: The free amino group of the resin-bound peptide is then coupled with the carboxylic acid of the incoming Boc-3-iodo-D-alanine. The ester group of the building block is typically hydrolyzed to the free acid prior to coupling.
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain. The presence of the iodo group is generally compatible with the conditions of Boc-SPPS. The unique Boc protecting group allows for selective deprotection, making it a suitable choice for precise manipulation of peptide structures. chemimpex.com
Utilization in Medicinal Chemistry and Drug Discovery
The unique structural features of Boc-3-iodo-D-alanine methyl ester make it a valuable intermediate in medicinal chemistry and drug discovery. chemimpex.com Its applications range from the synthesis of bioactive compounds to the development of diagnostic tools.
The ability to introduce an iodine atom is particularly useful for radiolabeling. By using a radioactive isotope of iodine (e.g., ¹²⁵I), peptides and other molecules synthesized from this building block can be tracked within biological systems, aiding in imaging studies and providing insights into biological processes. chemimpex.comsmolecule.com This is a critical tool in the development of targeted therapies and diagnostic agents.
Furthermore, Boc-3-iodo-D-alanine methyl ester is an important raw material and intermediate used in the synthesis of various pharmaceuticals. fishersci.com Its role as a precursor to non-natural amino acids and modified peptides directly contributes to the discovery of novel drug candidates with enhanced pharmacological properties. For instance, its application extends to the design of potential drug candidates targeting a range of diseases. chemimpex.com
| Compound Name | Application/Significance |
| Boc-3-iodo-D-alanine methyl ester | Chiral building block, precursor for non-natural amino acids and modified peptides. |
| N-Boc-2′,6′-dimethyl-L-tyrosine | Modified amino acid used in the development of synthetic opioid ligands. |
| β-iodo-D-alanine | Exhibits antimicrobial activity against E. coli. |
Design and Synthesis of Bioactive Compounds
Boc-3-iodo-D-alanine methyl ester is extensively utilized as a versatile precursor in the design and synthesis of a wide array of bioactive compounds. chemimpex.com The presence of the iodo group makes it an excellent substrate for various cross-coupling reactions, enabling the introduction of diverse functional groups and the creation of non-natural amino acids. These modified amino acids are then incorporated into peptides or other molecular frameworks to enhance biological activity and improve pharmacological properties. chemimpex.com
One of the key methodologies involves palladium-catalyzed cross-coupling reactions, where the iodoalanine derivative is converted into an organozinc reagent. This intermediate can then be coupled with a range of electrophiles to generate novel amino acid structures. orgsyn.org This approach provides a powerful tool for creating peptides with tailored functions. For instance, the L-enantiomer, Boc-3-iodo-L-alanine methyl ester, has been used in the preparation of N-Boc-2′,6′-dimethyl-L-tyrosine through a microwave-assisted Negishi coupling, a building block for synthetic opioid ligands. peptide.com The D-enantiomer is similarly valuable for constructing peptides containing D-amino acids, which often exhibit enhanced stability against enzymatic degradation.
The incorporation of iodine itself can significantly influence the pharmacokinetic properties of the resulting molecules, making it a valuable strategy in drug development. chemimpex.com
Table 1: Examples of Bioactive Compound Synthesis Applications
| Application Area | Synthetic Strategy | Resulting Compound Type | Reference |
|---|---|---|---|
| Drug Development | Incorporation into peptide sequences | Modified peptides with enhanced biological activity | chemimpex.com |
| Opioid Ligand Synthesis | Microwave-assisted Negishi coupling (using L-enantiomer) | N-Boc-2′,6′-dimethyl-L-tyrosine | peptide.com |
| Non-natural Amino Acids | Palladium-catalyzed cross-coupling reactions | α-Amino acid derivatives | orgsyn.org |
Radiosynthesis of Radiolabeled Peptides for Imaging Studies
A significant application of Boc-3-iodo-D-alanine methyl ester lies in the field of nuclear medicine, specifically in the radiosynthesis of labeled peptides for diagnostic imaging. chemimpex.com The carbon-iodine bond allows for the introduction of radioactive iodine isotopes, such as Iodine-125 (¹²⁵I), into the amino acid structure. This radiolabeled amino acid can then be incorporated into peptides, transforming them into probes for radionuclide imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov
A notable example is the synthesis of ¹²⁵I-beta-iodo-D-alanine. In this process, a protected precursor, methyl N-carbobenzoxy-β-iodo-D-alaninate, is first synthesized and labeled with ¹²⁵I using a melt method. Subsequent deprotection steps yield the final radiolabeled β-iodo-D-alanine. nih.gov The stability and relative ease of handling of the Boc-protected ester make it a favorable starting material for such multi-step radiochemical syntheses. chemimpex.com These radiolabeled peptides serve as valuable tools for visualizing and understanding biological processes in vivo. chemimpex.com
Precursors for Targeted Therapies and Diagnostic Tools
Building upon its roles in synthesizing bioactive and radiolabeled compounds, Boc-3-iodo-D-alanine methyl ester serves as a crucial precursor for the development of targeted therapies and diagnostic tools, sometimes within a single molecular entity (theranostics). chemimpex.com The ability to create structurally diverse and biologically active peptides allows for the targeting of specific cells or tissues, such as tumors or sites of infection.
Research has demonstrated that ¹²⁵I-labeled β-iodo-D-alanine not only has potential as an imaging agent but also exhibits antimicrobial properties. nih.gov Specifically, it was shown to inhibit the growth of Escherichia coli in a dose-dependent manner. This dual functionality suggests its potential as a basis for developing agents that can both diagnose and treat conditions like bacterial abscesses. The study proposed that β-iodo-D-alanine could serve as an abscess-localizing agent, concentrating at the site of infection for both imaging and therapeutic effect. nih.gov This highlights the compound's role in creating targeted agents where the D-amino acid structure can interact with specific biological targets, such as bacterial enzymes like D-amino acid oxidase. nih.gov
Contributions to Complex Molecule Total Synthesis
The synthesis of complex molecules, particularly natural products and their analogs, often requires chiral building blocks with versatile functional handles. Boc-3-iodo-D-alanine methyl ester fits this description, serving as a valuable starting material or intermediate. nih.gov Its utility in forming non-natural amino acids through palladium-catalyzed cross-coupling reactions is a powerful strategy for constructing complex peptide-based natural products or other intricate molecular architectures. orgsyn.org
While specific total syntheses of complex natural products directly citing the use of Boc-3-iodo-D-alanine methyl ester are not extensively detailed in the provided search results, its established reactivity makes it a logical choice for synthetic chemists. The ability to introduce new carbon-carbon bonds at the β-position of the alanine (B10760859) scaffold provides a route to highly functionalized and stereochemically defined fragments, which are essential for the convergent synthesis of larger, more complex targets. nih.govnih.gov
Integration in Bioconjugation Techniques
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical technology in drug delivery, diagnostics, and materials science. nih.gov Boc-3-iodo-D-alanine methyl ester is a useful reagent in this field due to the reactivity of its iodo group. chemimpex.com After incorporation into a peptide or protein, the iodo-functionalized alanine residue can serve as a chemical handle for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads. chemimpex.com
The carbon-iodine bond can participate in various reactions suitable for bioconjugation, including nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, performed under conditions compatible with sensitive biomolecules. While the provided search results highlight general strategies for bioconjugation, nih.govresearchgate.netresearchgate.net the specific application of iodoalanine derivatives allows for site-specific modifications. This precision is crucial for creating well-defined bioconjugates with consistent properties and predictable biological behavior. chemimpex.com
Advanced Spectroscopic and Analytical Techniques for Research on Boc 3 Iodo D Alanine Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Boc-3-iodo-D-alanine methyl ester in solution. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. For Boc-3-iodo-D-alanine methyl ester, the spectrum would exhibit characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the methyl ester, and the alanine (B10760859) backbone. The large singlet for the nine equivalent protons of the Boc group is typically found in the upfield region, around 1.4 ppm. The methyl ester protons also appear as a sharp singlet, generally around 3.7 ppm. The protons on the alanine backbone, the α-proton (α-H) and the two β-protons (β-H), would present as multiplets due to spin-spin coupling. The α-proton, being adjacent to the chiral center and the electron-withdrawing nitrogen and carbonyl groups, would resonate further downfield. The diastereotopic β-protons, adjacent to the iodine atom, would show complex splitting patterns.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would display distinct signals for each carbon atom in the molecule. The carbonyl carbons of the Boc group and the methyl ester are particularly diagnostic, appearing in the downfield region of the spectrum (typically ~155 ppm and ~170 ppm, respectively). The quaternary carbon of the Boc group is also readily identifiable. The signals for the α-carbon and the β-carbon provide crucial information about the substitution pattern. The presence of the heavy iodine atom on the β-carbon significantly influences its chemical shift. The absence of additional signals in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity. rsc.org
Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts for Boc-3-iodo-D-alanine Methyl Ester
| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.4 (s, 9H) | ~28.4 |
| -C(CH₃)₃ | - | ~79.5 |
| NH | ~5.1 (d, 1H) | - |
| α-CH | ~4.4 (m, 1H) | ~53.0 |
| β-CH₂I | ~3.6 (m, 2H) | ~10.0 |
| COOCH₃ | ~3.7 (s, 3H) | ~52.5 |
| NHCOO | - | ~155.0 |
| COOCH₃ | - | ~170.0 |
Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For Boc-3-iodo-D-alanine methyl ester, which has a molecular formula of C₉H₁₆INO₄, the calculated monoisotopic mass is 329.0124 g/mol . sigmaaldrich.com
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for Boc-3-iodo-D-alanine Methyl Ester
| Fragment Ion | Proposed Structure | m/z (calculated) |
| [M+H]⁺ | C₉H₁₇INO₄⁺ | 330.0197 |
| [M-C₄H₈+H]⁺ | C₅H₉INO₄⁺ | 273.9571 |
| [M-Boc+H]⁺ | C₄H₉INO₂⁺ | 230.9672 |
| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
The stereochemistry of amino acids is crucial for their biological activity and for the properties of the peptides they form. Therefore, assessing the enantiomeric purity of Boc-3-iodo-D-alanine methyl ester is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis. researchgate.netthermofisher.com
To separate the D- and L-enantiomers, a chiral stationary phase (CSP) is typically employed. These CSPs are designed to have specific interactions with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amino acid derivatives. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the two enantiomer peaks.
Alternatively, chiral mobile phase additives can be used with a standard achiral column. nih.gov In this approach, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers in solution. These diastereomers have different affinities for the stationary phase, allowing for their separation. The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the D- and L-enantiomers in the chromatogram. For a product to be considered enantiopure, the peak corresponding to the desired D-enantiomer should be significantly larger than the peak for the L-enantiomer, ideally with the latter being undetectable.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Boc-3-iodo-D-alanine methyl ester displays characteristic absorption bands that confirm its structure. sigmaaldrich.comthermofisher.com
The key functional groups and their expected absorption regions are:
N-H Stretching: The amide N-H bond of the Boc-carbamate group typically shows a stretching vibration in the region of 3300-3400 cm⁻¹.
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and tert-butyl groups are observed in the 2850-3000 cm⁻¹ region.
C=O Stretching: Two distinct carbonyl stretching bands are expected. The ester carbonyl (C=O) typically absorbs at a higher frequency, around 1740-1760 cm⁻¹, while the carbamate (B1207046) carbonyl of the Boc group absorbs at a lower frequency, around 1690-1710 cm⁻¹. This difference is due to the electronic effects of the adjacent oxygen and nitrogen atoms.
C-O Stretching: The C-O stretching vibrations of the ester and carbamate groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the successful synthesis and purification of Boc-3-iodo-D-alanine methyl ester.
Interactive Data Table: Characteristic IR Absorption Frequencies for Boc-3-iodo-D-alanine Methyl Ester
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3400 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1740 - 1760 |
| C=O (Carbamate) | Stretching | 1690 - 1710 |
| C-O | Stretching | 1000 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Boc-3-iodo-D-alanine methyl ester can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map, from which the positions of the individual atoms can be determined. For a halogenated compound like this, the heavy iodine atom would scatter X-rays strongly, which can aid in solving the phase problem during structure determination.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The classical synthesis of Boc-3-iodo-D-alanine methyl ester proceeds from the corresponding N-Boc-D-serine methyl ester. mdpi.com A well-documented laboratory-scale procedure involves the tosylation of the serine hydroxyl group, followed by a Finkelstein reaction where the tosylate is displaced by sodium iodide. orgsyn.org This method, while reliable, can require long reaction times and utilizes traditional solvents and reagents.
Future research is focused on overcoming these limitations by developing more efficient, selective, and sustainable methods. Key emerging areas include:
Enzymatic Halogenation : Biocatalysis represents a frontier in green chemistry. Halogenating enzymes, which can operate under mild conditions, offer a promising alternative to traditional chemical methods. mdpi.com Two main classes are of particular interest:
Flavin-dependent Halogenases (FDHs) : These enzymes typically halogenate electron-rich substrates, such as aromatic rings. frontiersin.orgnih.gov While their native substrates are often complex, protein engineering efforts could adapt their selectivity for simpler aliphatic molecules like alanine (B10760859) derivatives.
Non-heme Iron/2-Oxoglutarate Dependent Halogenases : This class of enzymes is capable of halogenating unactivated aliphatic carbon centers via a radical-based mechanism, making them particularly suitable for modifying the side chain of alanine. frontiersin.orgacs.org The development of an engineered non-heme iron halogenase for the direct iodination of a protected alanine precursor would be a significant advancement.
Metallaphotoredox Catalysis : Recent breakthroughs in photochemistry have enabled challenging cross-coupling reactions under mild conditions. A metallaphotoredox strategy has been successfully employed for the synthesis of related unnatural amino acids. princeton.edu This approach could be adapted for Boc-3-iodo-D-alanine methyl ester, potentially starting from a more accessible precursor and offering high enantioselectivity. For instance, an in situ generation of a bromo- or iodo-alanine derivative from a serine tosylate precursor has been shown to be effective in such catalytic cycles. princeton.edu
The table below compares the traditional synthesis with potential advanced methodologies.
| Method | Precursor | Key Reagents/Catalyst | Advantages | Challenges |
| Classical Synthesis | Boc-D-serine methyl ester | TsCl, Et3N, NaI | Well-established, reliable for lab scale | Long reaction times, stoichiometric reagents |
| Enzymatic Halogenation | Boc-D-alanine | Engineered Halogenase, O2 | High selectivity, mild conditions, sustainable | Enzyme development and stability |
| Photoredox Catalysis | Boc-D-serine tosylate | Photocatalyst, Ni-catalyst, light | Mild conditions, high functional group tolerance | Catalyst cost, optimization for specific substrate |
Exploration of New Reactivity Modes and Catalytic Systems
The synthetic power of Boc-3-iodo-D-alanine methyl ester lies in the reactivity of its carbon-iodine bond. The established method for its functionalization involves conversion to an organozinc reagent, which then participates in palladium-catalyzed cross-coupling reactions (a modified Negishi coupling) to form new carbon-carbon bonds. orgsyn.orgpeptide.com This has proven effective for synthesizing non-natural phenylalanine analogues. orgsyn.org
Future research aims to expand the catalytic toolbox beyond this paradigm, exploring new metals and reaction mechanisms to access a wider array of complex amino acid derivatives.
Copper-Catalyzed Cross-Coupling : Copper catalysis is an attractive alternative to palladium due to its lower cost and unique reactivity. Ligand-free copper-catalyzed systems have been developed for Sonogashira-type reactions, coupling aryl iodides with alkynes. organic-chemistry.org Adapting this chemistry to an aliphatic iodide like Boc-3-iodo-D-alanine methyl ester would provide a direct route to alkynyl-substituted alanines, which are valuable building blocks. Furthermore, copper-catalyzed Ullmann-type N-arylation reactions could potentially be used to form novel carbon-nitrogen bonds. organic-chemistry.org
Radical-Based Reactivity : The carbon-iodine bond can be homolytically cleaved to generate a carbon-centered radical. This reactivity can be harnessed in novel coupling schemes. Merging copper catalysis with the generation of alkyl radicals from alkyl iodides has enabled Sonogashira-type couplings that were previously challenging. nih.gov This approach, which may involve an aryl radical for iodine abstraction, opens the door to reactions under conditions distinct from traditional polar or organometallic chemistry. nih.gov
The following table outlines different catalytic systems for the functionalization of the iodo-alanine scaffold.
| Catalytic System | Intermediate | Coupling Partner | Product Type |
| Palladium/Zinc | Organozinc | Aryl Iodides, Acid Chlorides | Arylalanines, Keto-amino acids |
| Copper (Ligand-Free) | Copper-acetylide | Terminal Alkynes | Alkynyl-alanines |
| Copper/Radical Relay | Carbon-centered radical | Terminal Alkynes | Alkynyl-alanines |
Expansion of Applications in Chemical Biology and Materials Science
As a chiral, protected, and reactive building block, Boc-3-iodo-D-alanine methyl ester is well-positioned for incorporation into complex molecular architectures for both biological and materials applications.
Chemical Biology : In chemical biology, the compound serves as a precursor to non-natural amino acids for peptide synthesis. thermofisher.comsigmaaldrich.comsigmaaldrich.com Incorporating these unique residues can enhance the stability, bioactivity, and pharmacological properties of peptides. nih.gov The iodine atom itself can serve as a heavy atom for X-ray crystallography, aiding in the structural determination of proteins, or as a reactive handle for bioconjugation.
Materials Science : The field of materials science is increasingly looking to biological building blocks to create functional materials.
Functional Polymers : The incorporation of functional groups into otherwise nonpolar polymers like polyolefins can dramatically alter their properties. mdpi.comresearchgate.net While direct copolymerization is challenging, peptides containing functional amino acids can be grafted onto polymer backbones. Boc-3-iodo-D-alanine methyl ester could be used to synthesize a dipeptide that is then used to functionalize a polymer, introducing a reactive site for further modification.
Self-Assembling Peptides : Peptides can spontaneously form ordered nanostructures like nanotubes and fibrils through non-covalent interactions. nih.govnih.gov The properties of these materials are dictated by the amino acid sequence. Incorporating a reactive handle like an iodo-alanine derivative into a self-assembling peptide sequence would allow for the post-assembly functionalization of the nanostructure, creating a platform for displaying catalysts, drugs, or imaging agents. google.com For example, a Boc-protected diphenylalanine can be co-assembled with its unprotected counterpart to form unique "biomolecular necklaces". youtube.com Introducing an iodo-functionalized peptide into such a system could create new hierarchical structures.
Sustainable and Scalable Production for Industrial Applications
The transition of a chemical from a laboratory reagent to an industrial feedstock requires the development of a robust, scalable, and sustainable manufacturing process. The current synthesis of Boc-3-iodo-D-alanine methyl ester is suitable for multigram laboratory preparations but would face challenges at an industrial scale. orgsyn.org
Future efforts will focus on process chemistry and green engineering principles:
Process Intensification : Techniques like flow chemistry can offer significant advantages over batch processing for scalability, safety, and efficiency. princeton.edu A continuous flow process for the iodination of the serine precursor could reduce reaction times and improve heat management. Furthermore, telescoping reaction steps, where intermediates are not isolated, can significantly reduce waste and improve throughput, a strategy common in modern pharmaceutical process chemistry. princeton-acs.org
Biocatalytic and Fermentative Routes : For sustainable production, whole-cell biocatalysis offers a powerful alternative. frontiersin.org Engineered metabolic pathways in microorganisms like E. coli could be designed to produce D-serine or even a halogenated intermediate directly from simple carbon sources. The use of evolved enzymes like transaminases or imine reductases has already revolutionized the production of other chiral amines for the pharmaceutical industry and serves as a blueprint for future work on unnatural amino acids. mdpi.com
Integration with Automated Synthesis and High-Throughput Screening
The reactive nature of Boc-3-iodo-D-alanine methyl ester makes it an ideal scaffold for creating large libraries of diverse molecules for drug discovery and materials science. This potential can be fully realized through integration with modern automation and screening technologies.
Automated Synthesis : The compound's suitability for Boc-based solid-phase peptide synthesis (SPPS) means it is compatible with automated peptide synthesizers. sigmaaldrich.com Beyond peptides, its utility as a coupling partner in palladium- or copper-catalyzed reactions makes it suitable for use in automated platforms for parallel synthesis. Robotic systems can dispense reagents into multi-well plates, enabling the rapid production of hundreds of distinct amino acid derivatives by varying the coupling partner. youtube.com
High-Throughput Screening (HTS) : Once a library of compounds is synthesized from the iodo-alanine precursor, HTS can be used to rapidly identify molecules with desired properties. nih.gov For example, a library of novel phenylalanine analogues could be screened for inhibitory activity against a specific enzyme. nih.gov HTS is not limited to biological targets; reaction conditions can also be optimized using this approach. Commercial kits (e.g., KitAlysis™) allow for the screening of numerous catalysts, ligands, and bases in parallel to quickly find the optimal conditions for a specific cross-coupling reaction involving Boc-3-iodo-D-alanine methyl ester. sigmaaldrich.com
This synergy between a versatile chemical building block and automated technology accelerates the discovery cycle, from the synthesis of new molecules to the identification of their function.
Q & A
Q. What is the structural characterization and nomenclature of Boc-3-iodo-D-alanine methyl ester?
Boc-3-iodo-D-alanine methyl ester (IUPAC name: methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate) is a chiral amino acid derivative. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the amine, an iodine substituent at the β-carbon, and a methyl ester at the carboxyl terminus. Key identifiers include the molecular formula C₉H₁₆INO₄ , molecular weight 329.13 g/mol , and CAS RN 93267-04-0 . Methodological Note : Confirm identity via H/C NMR (e.g., Boc group signals at δ 1.4 ppm for tert-butyl protons) and mass spectrometry. Compare retention times in HPLC with authenticated standards .
Q. What are the standard synthetic routes for Boc-3-iodo-D-alanine methyl ester?
The synthesis typically involves:
Protection : Boc protection of D-alanine’s amine group using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system.
Iodination : Electrophilic iodination at the β-carbon using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–5°C).
Esterification : Methyl ester formation via reaction with methanol in the presence of thionyl chloride (SOCl₂) or DCC/DMAP coupling.
Optimization Tip : Monitor iodination efficiency via TLC (Rf ~0.5 in ethyl acetate/hexane) to avoid over-halogenation byproducts .
Q. How should Boc-3-iodo-D-alanine methyl ester be stored to ensure stability?
Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation of the iodine substituent and Boc group. Purity (>97% by HPLC) should be verified before use in sensitive reactions (e.g., peptide coupling). Avoid prolonged exposure to light or moisture .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA.
- Elemental Analysis : Confirm iodine content (theoretical: ~38.5%).
- Chiral HPLC : Verify enantiomeric purity (>99% D-configuration) using a Chiralpak AD-H column .
Advanced Research Questions
Q. How can reaction parameters be optimized for higher yield in iodination steps?
Adopt Taguchi experimental design (L9 orthogonal array) to evaluate four factors:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 0 | 5 | 10 |
| Iodinating agent | ICl | NIS | I₂/H₂O₂ |
| Solvent | DCM | THF | Acetonitrile |
| Reaction time (h) | 2 | 4 | 6 |
Analysis : Prioritize factors using signal-to-noise (S/N) ratios. For example, in a biodiesel methyl ester study, catalyst concentration contributed 77.6% to yield variance . Apply ANOVA to identify dominant parameters (e.g., temperature > iodinating agent).
Q. How to resolve contradictions in reported spectroscopic data for this compound?
Reproducibility Check : Replicate synthesis and characterization under standardized conditions (e.g., NMR solvent, pH).
Cross-Validation : Compare with computational predictions (DFT for C chemical shifts) or literature from peer-reviewed journals (avoid non-curated databases).
Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., deiodinated or Boc-deprotected species) .
Q. What strategies mitigate racemization during peptide coupling with Boc-3-iodo-D-alanine methyl ester?
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The C–I bond’s moderate strength (~50 kcal/mol) enables participation in Sonogashira or Suzuki-Miyaura couplings . Key considerations:
- Catalyst System : Pd(PPh₃)₄ with CuI co-catalyst for alkynylation.
- Solvent/Base : DMF/TEA or toluene/K₃PO₄ for aryl boronic acid coupling.
Challenge : Competing hydrolysis of the methyl ester—use sterically hindered bases (DIPEA) to suppress nucleophilic attack .
Q. What computational methods predict the stability of Boc-3-iodo-D-alanine methyl ester under varying conditions?
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., iodine loss) at elevated temperatures.
- DFT Calculations : Estimate bond dissociation energies (BDEs) for C–I and Boc-O bonds.
- QSPR Models : Correlate substituent effects (e.g., iodine’s electronegativity) with experimental stability data .
Q. How to design a mechanistic study for Boc deprotection under acidic conditions?
Variable Control : Vary acid strength (TFA vs. HCl/dioxane) and concentration (10–50% v/v).
Kinetic Profiling : Use in-situ IR to track Boc group cleavage (disappearance of carbonyl stretch at ~1680 cm⁻¹).
Byproduct Analysis : Identify tert-butanol or isobutylene via GC-MS to validate mechanisms .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
